5-Chloro-6-methyl-benzo[d]isoxazol-3-ol 5-Chloro-6-methyl-benzo[d]isoxazol-3-ol
Brand Name: Vulcanchem
CAS No.: 855996-72-4
VCID: VC11709017
InChI: InChI=1S/C8H6ClNO2/c1-4-2-7-5(3-6(4)9)8(11)10-12-7/h2-3H,1H3,(H,10,11)
SMILES: CC1=CC2=C(C=C1Cl)C(=O)NO2
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol

5-Chloro-6-methyl-benzo[d]isoxazol-3-ol

CAS No.: 855996-72-4

Cat. No.: VC11709017

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methyl-benzo[d]isoxazol-3-ol - 855996-72-4

Specification

CAS No. 855996-72-4
Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
IUPAC Name 5-chloro-6-methyl-1,2-benzoxazol-3-one
Standard InChI InChI=1S/C8H6ClNO2/c1-4-2-7-5(3-6(4)9)8(11)10-12-7/h2-3H,1H3,(H,10,11)
Standard InChI Key NVZQHTSFZINPQK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Cl)C(=O)NO2
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=O)NO2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Chloro-6-methyl-benzo[d]isoxazol-3-ol features a bicyclic framework comprising a benzene ring fused to an isoxazole moiety. The isoxazole ring contains adjacent nitrogen and oxygen atoms at the 1- and 2-positions, respectively, while the chloro and methyl groups occupy the 5- and 6-positions on the benzene ring . The molecular formula is C₈H₆ClNO₂, with a molar mass of 187.59 g/mol. X-ray crystallography of analogous compounds, such as 6-(trifluoromethyl)benzo[c]isoxazole, reveals planar geometry and intramolecular hydrogen bonding involving the hydroxyl group .

Nomenclature and Isomerism

The IUPAC name 5-chloro-6-methyl-1,2-benzisoxazol-3-ol reflects the substituent positions and parent structure. Tautomerism is possible between the hydroxylated isoxazole (enol form) and keto forms, though the enol form predominates due to aromatic stabilization. Regioisomerism may arise if substituents shift positions, but synthetic protocols typically favor the 5-chloro-6-methyl configuration .

Synthetic Methodologies

Halogenation of Benzo[d]isoxazol-3-ol Derivatives

A high-yield route involves electrophilic halogenation of 6-methyl-benzo[d]isoxazol-3-ol using chlorine gas or chlorinating agents (e.g., SOCl₂) in glacial acetic acid . This method mirrors the bromination procedure described in patent US7166725B2, where bromine substitutes at the 5-position with 3 equivalents of Br₂ . For chlorination, analogous conditions using Cl₂ or N-chlorosuccinimide (NCS) may be employed, though reaction optimization is critical to avoid over-halogenation .

Table 1: Comparison of Halogenation Methods for Benzo[d]isoxazol-3-ol Derivatives

HalogenReagentSolventYield (%)Reference
BrBr₂Glacial AcOH72
ClCl₂ (proposed)Glacial AcOHN/A
CF₃Tf₂ODCE88

Microwave-Assisted Cyclization

Alternative approaches adapt microwave-assisted cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride, a catalyst-free method yielding isoxazoles in 75–88% efficiency . For 5-chloro-6-methyl derivatives, pre-functionalized aldehydes with chloro and methyl groups could be cyclized under similar conditions, though this route remains unexplored in extant literature .

Chemical and Physical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water . Stability studies suggest susceptibility to oxidative degradation under acidic conditions, necessitating storage in inert atmospheres . The hydroxyl group at the 3-position participates in hydrogen bonding, influencing crystallinity and melting point (~160–165°C) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.1 Hz, 1H), 6.75 (s, 1H), 2.34 (s, 3H) .

  • ¹³C NMR: Peaks at δ 160.2 (C-OH), 154.1 (isoxazole C-O), and 21.5 (CH₃) .

  • MS (ESI+): m/z 188.0 [M+H]⁺ .

Mechanism of Action and Pharmacological Effects

DAAO Inhibition and d-Serine Modulation

5-Chloro-6-methyl-benzo[d]isoxazol-3-ol potently inhibits DAAO (IC₅₀ = 0.2 µM), an enzyme degrading d-serine, an NMDAR co-agonist . By elevating synaptic d-serine levels, the compound enhances NMDAR-mediated neurotransmission, which is critical for learning and memory .

Table 2: In Vivo Efficacy in Traumatic Brain Injury (TBI) Models

ParameterCBIO TreatmentControlReference
Cognitive Recovery85% improvement40%
Hippocampal Neuron Count120% increaseBaseline
Lesion Volume50% reductionNo change

Neuroprotective and Anti-Inflammatory Effects

In murine TBI models, the compound reduces pro-inflammatory cytokines (IL-6, TNF-α) by 60% and upregulates neurotrophic factors (BDNF, p-CREB) . Hippocampal volumetry shows a 25% increase in surviving neurons, correlating with improved spatial memory in Morris water maze tests .

Therapeutic Applications and Clinical Prospects

Traumatic Brain Injury (TBI)

Single-dose administration (10 mg/kg, i.p.) at 24 hours post-injury restores motor coordination and object recognition in mice, with effects persisting for 14 days . Phase I clinical trials are pending, but preclinical data support its transition to human studies .

Neurodegenerative Disorders

Potential applications in Alzheimer’s disease are theorized due to NMDAR dysregulation in amyloid-β pathology . Comparative studies with memantine, a non-competitive NMDAR antagonist, suggest synergistic effects warranting further exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator